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Introduction to Pivaloyl Cyanide

Pivaloyl cyanide (CAS No. 42867-40-3) is a specialized organic compound with the molecular formula

C₆H₉NO and molecular weight of 111.14 g/mol. This compound features both a highly sterically hindered

pivaloyl group (tert-butyl carbonyl) and a reactive cyano group, creating unique reactivity patterns that

make it valuable in synthetic organic chemistry. The steric bulk of the pivaloyl group influences the

compound's reactivity and stability, providing selective pathways for synthetic transformations that are

unattainable with less hindered analogs. Pivaloyl cyanide serves as a versatile building block in the

synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals, particularly where the

incorporation of the sterically demanding pivaloyl group enhances metabolic stability or modifies physical

properties.

The strategic importance of pivaloyl cyanide in synthetic chemistry stems from its dual functionality, which

allows simultaneous or sequential introduction of both the pivaloyl and cyano groups into target molecules.

The electron-withdrawing nature of both functional groups activates adjacent positions for various

nucleophilic attacks and cyclization reactions. Furthermore, the cyano group can serve as a precursor for

transformation into other valuable functional groups, including carboxylic acids, amines, amides, and

tetrazoles, significantly expanding its utility in multi-step synthetic sequences. These attributes make
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pivaloyl cyanide particularly valuable for medicinal chemistry and drug development, where the

introduction of sterically hindered groups can dramatically improve the pharmacokinetic properties of

candidate molecules.

Chemical and Physical Properties

Pivaloyl cyanide possesses distinct physical properties that influence its handling, purification, and

application in synthetic processes. Understanding these characteristics is essential for its effective utilization

in laboratory and industrial settings. The compound exhibits a boiling point of approximately 147°C at

atmospheric pressure [1], with another source reporting a similar range of 146.7°C [2]. When purified under

reduced pressure, the boiling point occurs at 121-125°C [3], information particularly valuable for distillation

purification procedures. The compound's density is reported as 0.94 g/cm³ [1] [2], which affects its

volumetric handling in reactions.

The flash point of pivaloyl cyanide is approximately 43°C [1], classifying it as a flammable liquid and

requiring appropriate safety precautions during storage and handling. The vapor pressure is reported as 4.59

mmHg at 25°C [2], indicating moderate volatility at room temperature. In terms of spectral properties, the

refractive index is 1.417 [2], which can assist in identification and purity assessment. Pivaloyl cyanide is

described as moderately soluble in common organic solvents such as hexane and diethyl ether, but poorly

soluble in water [4], guiding appropriate solvent selection for reactions and extractions. The compound

should be stored in a sealed container at 2-8°C [4] to maintain stability and prevent degradation.

Table 1: Physical Properties of Pivaloyl Cyanide

Property Value Reference

Molecular Formula C₆H₉NO [1]

Molecular Weight 111.14 g/mol [1]

Boiling Point 147°C (760 mmHg) [1]

Density 0.940 g/cm³ [1]
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Property Value Reference

Flash Point 43°C [1]

Refractive Index 1.417 [2]

Vapor Pressure 4.59 mmHg at 25°C [2]

Synthesis Methods and Manufacturing Protocols

Industrial Synthesis from Pivalic Anhydride

The most efficient industrial method for preparing pivaloyl cyanide involves the reaction of pivalic

anhydride with hydrocyanic acid in the presence of specific catalyst systems. This process is detailed in

multiple patent applications [5] [6] [7] and offers advantages in yield, purity, and operational safety

compared to alternative routes. The reaction is typically conducted in the presence of copper(I) cyanide

(CuCN) as a catalyst, with alkali metal or alkaline earth metal cyanides as co-catalysts. The process employs

diphenyl ether as a preferred diluent, which serves as both a reaction medium and an azeotrope former for

water removal during the reaction.

A representative large-scale protocol involves charging a reaction vessel with pivalic anhydride, copper(I)

cyanide catalyst (0.5-2.0 mol%), and an alkali metal cyanide such as sodium cyanide (1-5 mol%) in diphenyl

ether. Anhydrous hydrocyanic acid is then introduced, typically in slight molar excess (1.05-1.10

equivalents relative to the anhydride). The reaction mixture is heated with stirring to 130-180°C, allowing

the reaction to proceed while water formed as a byproduct is continuously removed via azeotropic

distillation. The completion of the reaction is monitored by tracking the amount of water evolved or by

analytical methods such as gas chromatography. After reaction completion, the crude product is recovered by

fractional distillation under reduced pressure, yielding pivaloyl cyanide with high purity (typically >95%)

[5] [6].

Alternative Synthesis Routes
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Several alternative synthetic approaches to pivaloyl cyanide have been developed for laboratory-scale

preparation or specific applications:

Trimethylsilyl Cyanide Method: A high-yielding alternative involves the reaction of pivalic

anhydride with trimethylsilyl cyanide ((CH₃)₃SiCN). In this protocol, 93 g (0.5 mol) of pivalic

anhydride and 1 g of sodium cyanide are charged as a catalyst, followed by dropwise addition of 49.5

g (0.5 mol) of trimethylsilyl cyanide. The reaction mixture is worked up by distillation, yielding 56 g

of pivaloyl cyanide (98.9% yield) with a boiling point of 121-125°C [3]. This method offers excellent

yields and milder reaction conditions but involves higher-cost reagents.

Pivaloyl Chloride Cyanidation: Early synthetic approaches attempted to prepare pivaloyl cyanide

through the reaction of pivaloyl chloride with various cyanide sources. However, these methods

generally provide lower yields (approximately 45% when using o-dichlorobenzene as solvent) and

present challenges in extrapolating to other aliphatic acid chlorides [1]. The lower reactivity of

pivaloyl chloride toward cyanidation is attributed to the steric hindrance of the tert-butyl group.

Table 2: Comparison of Pivaloyl Cyanide Synthesis Methods

Method Reagents Conditions Yield Advantages Limitations

Industrial Pivalic anhydride,
HCN, CuCN

catalyst

130-180°C,
diphenyl ether

solvent

>95% High yield,
scalable

Specialized
equipment for

HCN handling

Trimethylsilyl

CN

Pivalic anhydride,

(CH₃)₃SiCN,
NaCN catalyst

Mild conditions,

distillation

98.9% Excellent yield,

mild conditions

Expensive

reagent

Acid Chloride Pivaloyl chloride,
cyanide source

Varies, o-
dichlorobenzene

solvent

~45% Simple
reagents

Low yield,
limited

applicability

The following diagram illustrates the primary industrial synthesis pathway and key alternative routes:
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Pivaloyl Cyanide Synthesis Pathways
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Applications in Organic Synthesis and Experimental
Protocols

Key Synthetic Applications

Pivaloyl cyanide serves as a versatile synthetic intermediate with several strategically important

applications in organic synthesis:

Building Block for Heterocyclic Compounds: Pivaloyl cyanide is particularly valuable in the

synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical

compounds. The cyano group can participate in cyclization reactions to form various heterocyclic

systems, including triazines and other fused ring systems. These structural motifs are frequently found

in herbicidal agents [4] and potentially in other bioactive compounds. The steric bulk of the pivaloyl

group can influence the regio-selectivity of these cyclizations and impart metabolic stability to the

resulting molecules.
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Agrochemical Intermediates: Specific derivatives of pivaloyl cyanide, particularly those involving

triazine rings, have been developed as herbicidal agents [4] [7]. The combination of the sterically

hindered pivaloyl group and the heterocyclic system creates compounds with specific biological

activity and favorable environmental persistence profiles. The synthetic pathways to these

agrochemicals typically involve condensation reactions where pivaloyl cyanide serves as a key

starting material that introduces both steric bulk and a reactive handle for further functionalization.

Materials Science Applications: Pivaloyl cyanide has found utility in the synthesis of specialized

materials, including liquid crystals and organic semiconductors [4]. In these applications, the

pivaloyl group can influence the mesomorphic properties of liquid crystals or affect the packing and

electronic properties of organic semiconducting materials. The compound's ability to introduce both

steric bulk and polar functionality makes it valuable for tuning the properties of advanced materials.

Functional Group Transformations: The cyano group in pivaloyl cyanide can be selectively reduced

to form primary amines, hydrolyzed to carboxylic acids, or converted to tetrazole rings, which are

important pharmacophores in medicinal chemistry. Additionally, the carbonyl group can participate in

various nucleophilic addition reactions, allowing the synthesis of alcohols, amines, and other

derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pivaloyl Cyanide from Pivalic Anhydride and Trimethylsilyl Cyanide

Reference: US4455264 (Example 5) [3]

Materials:

Pivalic anhydride (93 g, 0.5 mol)

Trimethylsilyl cyanide (49.5 g, 0.5 mol)
Sodium cyanide (1 g, catalytic amount)

Anhydrous reaction conditions

Procedure:

Charge a dry 500 mL round-bottom flask with pivalic anhydride (93 g, 0.5 mol) and sodium cyanide (1

g).
Equip the flask with a magnetic stirrer, reflux condenser, and addition funnel.
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Slowly add trimethylsilyl cyanide (49.5 g, 0.5 mol) dropwise with stirring over 30 minutes.

After complete addition, heat the reaction mixture to 80-100°C for 2-3 hours.
Monitor reaction completion by TLC or GC analysis.

Upon completion, cool the reaction mixture to room temperature.
Purify the crude product by fractional distillation under reduced pressure.

Collect the fraction boiling at 121-125°C as pure pivaloyl cyanide.

Yield: 56 g (98.9% of theoretical yield) Characterization: Boiling point 121-125°C; purity >95% by GC

analysis.

Protocol 2: General Procedure for Nucleophilic Addition to Pivaloyl Cyanide

Materials:

Pivaloyl cyanide (1.0 equiv)

Nucleophile (Grignard reagent, organolithium, etc., 1.1 equiv)
Anhydrous aprotic solvent (THF, diethyl ether, or hexane)

Procedure:

Dissolve pivaloyl cyanide (11.1 g, 0.1 mol) in 100 mL of anhydrous THF in a dry round-bottom flask

under inert atmosphere.
Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add the nucleophile (0.11 mol) dropwise with vigorous stirring over 30 minutes.
After complete addition, maintain the reaction at -78°C for 1-2 hours.

Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
Quench the reaction by careful addition of saturated ammonium chloride solution.

Extract the product with ethyl acetate (3 × 50 mL).
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under

reduced pressure.
Purify the crude product by recrystallization or column chromatography.

Applications: This general procedure enables the synthesis of α-hydroxyketones, α-aminoketones, and other

valuable intermediates depending on the nucleophile employed.

The following workflow illustrates the key synthetic applications and transformations of pivaloyl cyanide:
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Synthetic Applications of Pivaloyl Cyanide
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Safety, Handling, and Storage Protocols

Toxicity and Safety Considerations

Pivaloyl cyanide presents significant handling hazards that require careful attention and appropriate safety

measures. While specific toxicological data for pivaloyl cyanide is limited in the search results, it shares

structural features with compounds known to pose health risks. The presence of the cyano group raises

potential concerns similar to other nitriles, which may interfere with cellular respiration by releasing cyanide

ions in biological systems [8]. Additionally, pivaloyl cyanide has a flash point of 43°C [1], classifying it as

a flammable liquid that requires appropriate precautions against ignition sources.

The compound should be handled in a well-ventilated area, preferably within a chemical fume hood to

prevent inhalation exposure. Personnel should wear appropriate personal protective equipment (PPE),

including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or face shield, and a lab coat or

protective apron. In case of accidental skin contact, immediately remove contaminated clothing and wash the

affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at

least 15 minutes and seek immediate medical attention. If ingested, do not induce vomiting and seek

immediate medical care, providing details of the chemical involved [4].

Storage and Stability Recommendations
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Proper storage conditions are essential for maintaining the stability and safe handling of pivaloyl cyanide.

The compound should be stored in a sealed container under an inert atmosphere to prevent moisture

absorption and decomposition. Recommended storage temperature is 2-8°C [4], which helps maintain

stability and reduces the risk of thermal degradation. The compound should be kept away from heat sources

and direct sunlight [4], as elevated temperatures may accelerate decomposition or increase vapor pressure.

Containers of pivaloyl cyanide should be clearly labeled with the chemical name, hazard warnings, and

appropriate safety pictograms. The storage area should be cool, dry, and well-ventilated, separated from

incompatible materials such as strong acids, strong bases, and powerful oxidizing agents. Under these

recommended conditions, pivaloyl cyanide demonstrates good stability and can be stored for extended

periods without significant decomposition. Regular inspection of containers for signs of damage or

deterioration is advised as part of a comprehensive chemical management program.

Conclusion

Pivaloyl cyanide represents a specialized synthetic building block with unique reactivity patterns derived

from its combination of a sterically hindered pivaloyl group and a reactive cyano function. The compound's

well-developed synthesis protocols, particularly the high-yielding routes from pivalic anhydride, enable

reliable access to this valuable intermediate in both research and industrial settings. Its applications span the

synthesis of heterocyclic compounds, agrochemicals, and advanced materials, where the steric properties of

the pivaloyl group confer specific advantages in the resulting molecules.

The experimental protocols provided in this document offer practical guidance for the synthesis and

application of pivaloyl cyanide, while the safety considerations highlight the importance of proper handling

procedures. As synthetic methodologies continue to advance, pivaloyl cyanide is likely to find expanded

applications in medicinal chemistry, materials science, and other specialized fields where its unique

structural features can address specific synthetic challenges. Researchers are encouraged to explore further

transformations of this versatile building block while adhering to appropriate safety protocols throughout its

handling and use.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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